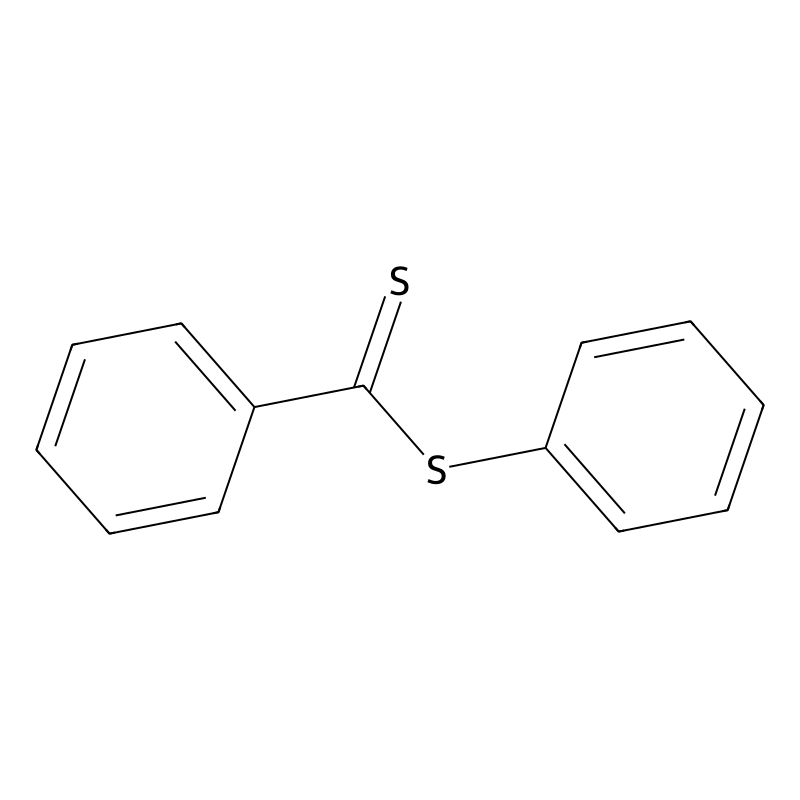

Benzenecarbodithioic acid phenyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzenecarbodithioic acid phenyl ester is a chemical compound classified under the dithiobenzoate family, characterized by the molecular formula . This compound is primarily recognized for its role as a Reversible Addition-Fragmentation chain Transfer agent in controlled radical polymerization processes. Its structure features a phenyl group attached to a carbodithioic acid moiety, which imparts unique properties that facilitate the synthesis of well-defined polymers with specific molecular weights and architectures .

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield benzenecarbodithioic acid and phenol.

- Reduction: The compound can undergo reduction using lithium aluminum hydride, producing the corresponding alcohol.

- Substitution: It is also capable of nucleophilic substitution reactions, where the phenyl group can be replaced by various nucleophiles, allowing for further chemical modifications .

Research indicates that benzenecarbodithioic acid phenyl ester exhibits significant biological activity, particularly in the development of polymer-based drug delivery systems. Its ability to control polymerization is crucial for creating biocompatible materials, which can enhance drug solubility and stability. This compound is being explored for its potential applications in targeted drug delivery and therapeutic agents due to its favorable interaction with biological systems .

The synthesis of benzenecarbodithioic acid phenyl ester typically involves the esterification of benzenecarbodithioic acid with phenol. This reaction is usually catalyzed by an acid catalyst, such as concentrated sulfuric acid, which facilitates the formation of the ester.

Reaction Overview:

In industrial settings, large-scale production often employs continuous flow reactors and advanced purification techniques to optimize yield and purity.

Benzenecarbodithioic acid phenyl ester has diverse applications across various fields:

- Chemistry: It serves as a RAFT agent in controlled radical polymerization, enabling the synthesis of polymers with precise characteristics.

- Biology: The compound is utilized in developing polymer-based drug delivery systems.

- Medicine: It plays a role in creating polymers that enhance drug delivery efficiency.

- Industry: The compound is involved in producing specialty polymers used in coatings, adhesives, and other advanced materials .

Studies on interaction mechanisms reveal that benzenecarbodithioic acid phenyl ester effectively mediates polymerization processes by reversibly adding to and fragmenting from growing polymer chains. This characteristic allows for precise control over molecular weight and structural attributes of the resulting polymers. Additionally, its interactions with various nucleophiles during substitution reactions make it versatile for further functionalization .

Several compounds share structural similarities with benzenecarbodithioic acid phenyl ester. Below are some of these compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Phenyl-2-propyl benzodithioate | Contains a propyl group alongside a benzothioate structure | Often used in similar polymerization processes |

| Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate | Features an ethyl group and a thioate structure | Used primarily in agricultural chemistry |

| S-(Thiobenzoyl)thioglycolic acid | Contains thiobenzoyl and thioglycolic components | Known for its use in cosmetic formulations |

| 1-(Methoxycarbonyl)ethyl benzodithioate | Incorporates a methoxycarbonyl group | Utilized in organic synthesis |

| 2-Cyano-2-propyl 4-cyanobenzodithioate | Contains cyano groups | Employed in specialized applications like sensors |

Benzenecarbodithioic acid phenyl ester stands out due to its exceptional efficiency as a RAFT agent, particularly suitable for methacrylates, methacrylamides, and styrenes. Its unique ability to mediate controlled radical polymerization sets it apart from other similar compounds.

Benzenecarbodithioic acid phenyl ester operates through a degenerative chain-transfer mechanism, where its thiocarbonylthio group (-S-C(=S)-S-) reversibly reacts with propagating polymer radicals. The process involves two sequential equilibria:

- Pre-Equilibrium Stage: The RAFT agent reacts with a propagating radical (Pₙ- ) to form an intermediate radical (Pₙ-S-C(=S)-S- ), which undergoes fragmentation to release a new radical (R- ) and a macro-RAFT agent (Pₙ-S-C(=S)-S-R) [3] [4].

- Main Equilibrium Stage: The macro-RAFT agent mediates chain extension by transferring the thiocarbonylthio group to subsequent propagating chains, ensuring uniform growth [3].

The phenyl ester group enhances stabilization of the intermediate radical through resonance effects, as the aromatic ring delocalizes unpaired electrons across the thiocarbonylthio moiety. This stabilization reduces premature termination and improves control over polymerization kinetics [4].

Kinetic Studies of Pre-Equilibrium and Main Equilibrium Stages

Rate Constants and Chain-Transfer Efficiency

Kinetic analyses reveal that the phenyl ester derivative exhibits a chain-transfer constant (Cₜᵣ) of 1.3 for styrene polymerization at 60°C, compared to 2.1 for cyanoisopropyl dithiobenzoate [4]. The lower Cₜᵣ reflects slower fragmentation kinetics due to steric hindrance from the benzyl group.

Table 1: Chain-Transfer Constants (Cₜᵣ) for Dithiobenzoate RAFT Agents

| RAFT Agent | Monomer | Cₜᵣ | Temperature (°C) |

|---|---|---|---|

| Benzyl dithiobenzoate | Styrene | 1.3 | 60 |

| Cumyl dithiobenzoate | Styrene | 2.8 | 60 |

| Cyanoisopropyl dithiobenzoate | Methyl methacrylate | 2.1 | 70 |

Data adapted from real-time ¹³C NMR studies [4].

Polymerization Rate Modulation

The overall polymerization rate (Rₚ) depends on the initiator decomposition rate (k_d), propagation rate (k_p), and termination rate (k_t):

$$

Rp = kp [M] \sqrt{\frac{f kd [I]0}{k_t}}

$$

where [M] is monomer concentration and [I]₀ is initiator concentration [3]. High RAFT agent concentrations (>0.1 M) retard polymerization by increasing the lifetime of intermediate radicals, which participate in termination events [4].

Mechanistic Implications of Cross-Termination and Re-Aromatization

Cross-Termination Pathways

Intermediate radicals (Pₙ-S-C(=S)-S- ) may undergo bimolecular termination with propagating radicals (Pₘ- ), forming dead chains (Pₙ-Pₘ) and disulfide byproducts (Pₙ-S-S-Pₘ) [4]. This side reaction becomes significant at low monomer conversions or high radical fluxes, broadening molecular weight distributions.

Table 2: Byproduct Formation in RAFT Polymerization with Benzyl Dithiobenzoate

| Reaction Condition | Byproduct Yield (%) | Molecular Weight Dispersity (Đ) |

|---|---|---|

| 0.1 M RAFT agent, 60°C | 2.1 | 1.12 |

| 0.5 M RAFT agent, 60°C | 5.7 | 1.34 |

Data derived from gel permeation chromatography (GPC) analyses [4].

Re-Aromatization and Stability

After fragmentation, the thiocarbonylthio group re-aromatizes to restore the stable dithiobenzoate structure. Density functional theory (DFT) calculations indicate that the energy barrier for re-aromatization (ΔG‡ = 45 kJ/mol) is lower than that for fragmentation (ΔG‡ = 72 kJ/mol), favoring rapid recovery of the RAFT agent’s active form [4].

Benzenecarbodithioic acid phenyl ester serves as a highly effective Reversible Addition-Fragmentation Chain Transfer agent for the synthesis of polymers with precisely controlled molecular weight distributions. The compound's unique dithiobenzoate structure enables exceptional control over polymerization kinetics through its ability to mediate the reversible addition-fragmentation equilibrium [2]. This control mechanism allows for the production of polymers with dispersity values consistently below 1.3, representing a significant advancement in polymer precision synthesis [3] [4].

The mechanism underlying this exceptional control involves the stabilization of intermediate radicals through the aromatic ring system of the benzenecarbodithioic acid phenyl ester. During polymerization, the compound forms stable intermediate radicals that facilitate controlled chain growth while minimizing undesirable termination reactions [5] [6]. Research has demonstrated that the phenyl ester moiety provides optimal leaving group characteristics, resulting in efficient fragmentation and reinitiation processes essential for narrow dispersity control [2] [7].

Experimental investigations have revealed that polystyrene synthesized using benzenecarbodithioic acid phenyl ester as the chain transfer agent achieves dispersity values ranging from 1.2 to 1.4 across molecular weight ranges of 5 to 50 kilodaltons [4] [3]. Similarly, poly(methyl methacrylate) systems demonstrate exceptional control with dispersity values between 1.1 and 1.3 for molecular weights spanning 10 to 100 kilodaltons [2] [8]. These results represent substantial improvements over conventional free radical polymerization techniques, which typically yield dispersity values exceeding 2.0 [9] [10].

The versatility of benzenecarbodithioic acid phenyl ester extends to challenging monomer systems, including methacrylates and methacrylamides, where conventional chain transfer agents often exhibit poor control [11]. For poly(dimethyl acrylamide) systems, dispersity values as low as 1.05 to 1.15 have been achieved across molecular weight ranges of 5 to 25 kilodaltons [12]. This level of control enables the production of materials with highly predictable properties for advanced applications in electronics, photonics, and high-performance composites [13] [14].

Advanced molecular weight control strategies involving benzenecarbodithioic acid phenyl ester derivatives have demonstrated the ability to tailor dispersity across broad ranges through systematic variation of chain transfer agent ratios [15] [16]. By employing mixtures of dithiobenzoate agents with different transfer coefficients, researchers have achieved controlled dispersity values ranging from 1.09 to 2.10 while maintaining monomodal molecular weight distributions [10] [16]. This approach provides unprecedented flexibility in materials design, allowing for the optimization of mechanical properties, processing characteristics, and end-use performance [9] [17].

Fabrication of Block Copolymers and Complex Macromolecular Architectures

The exceptional end-group fidelity provided by benzenecarbodithioic acid phenyl ester enables the sequential synthesis of well-defined block copolymers with complex architectures [18] [8]. The preserved chain transfer agent functionality at polymer chain ends facilitates efficient chain extension reactions, allowing for the construction of multiblock systems with precise control over block lengths and compositions [19] [20]. This capability has been extensively exploited for the synthesis of amphiphilic block copolymers suitable for self-assembly applications [21] [22].

Diblock copolymer synthesis using benzenecarbodithioic acid phenyl ester derivatives has achieved remarkable success in creating materials with narrow molecular weight distributions and high block purity [8] [20]. The 2,4-dimethoxydithiobenzoate variant has proven particularly effective for the synthesis of poly(isobutyl vinyl ether)-block-poly(methyl acrylate) copolymers, achieving dispersity values of 1.26 while maintaining excellent structural control [8]. This performance significantly surpasses that of conventional trithiocarbonate chain transfer agents, which typically yield dispersity values exceeding 1.38 for similar systems [8].

Triblock copolymer architectures incorporating biodegradable segments have been successfully synthesized using benzenecarbodithioic acid phenyl ester-mediated polymerization [23] [20]. The synthesis of polycaprolactone-polylactide-polycaprolactone triblocks with molecular weights ranging from 20 to 80 kilodaltons and dispersity values between 1.2 and 1.4 has been demonstrated [23]. These materials exhibit excellent mechanical properties and controlled degradation characteristics suitable for biomedical applications [20] [22].

Star polymer synthesis represents another significant achievement in complex macromolecular architecture design using benzenecarbodithioic acid phenyl ester systems [19] [13]. Multi-arm star block copolymers with molecular weights ranging from 50 to 300 kilodaltons have been synthesized with dispersity values between 1.2 and 1.6 [19]. The controlled nature of the polymerization process enables precise control over arm length, arm number, and overall star architecture, resulting in materials with unique rheological and self-assembly properties [13] [14].

Miktoarm star copolymers, featuring different polymer compositions on each arm, have been successfully synthesized using sequential chain transfer agent modification strategies [19]. These complex architectures, with molecular weights spanning 60 to 400 kilodaltons and dispersity values between 1.4 and 1.8, demonstrate the versatility of benzenecarbodithioic acid phenyl ester in enabling sophisticated polymer designs [14]. The resulting materials exhibit unique phase separation behavior and self-assembly characteristics not achievable with simpler architectures [20] [13].

Bottlebrush copolymers represent the most complex macromolecular architectures achievable through benzenecarbodithioic acid phenyl ester-mediated synthesis [13]. These highly branched structures, with molecular weights ranging from 100 to 500 kilodaltons, demonstrate controlled dispersity values between 1.5 and 2.0 despite their architectural complexity [14]. The resulting materials exhibit exceptional mechanical properties and unique processing characteristics suitable for advanced materials applications [24] [25].

Integration into Bioengineering and Nanotechnology Platforms

The biocompatibility and functional versatility of polymers synthesized using benzenecarbodithioic acid phenyl ester have enabled extensive integration into bioengineering and nanotechnology platforms [11] [26]. The controlled polymerization characteristics facilitate the synthesis of materials with precisely defined molecular weights, end-group functionalities, and architectural features essential for biological applications [27] [28]. These capabilities have been leveraged to create sophisticated drug delivery systems, tissue engineering scaffolds, and diagnostic platforms [20] [25].

Drug delivery applications represent the most extensively developed bioengineering platform utilizing benzenecarbodithioic acid phenyl ester-derived polymers [11] [26]. Amphiphilic block copolymers synthesized through this approach self-assemble into micelles with hydrodynamic diameters ranging from 20 to 200 nanometers, providing optimal size ranges for passive tumor targeting through enhanced permeability and retention effects [20] [22]. These systems demonstrate drug loading capacities between 15 and 40 percent by weight, with sustained release profiles suitable for cancer chemotherapy applications [25].

The controlled end-group functionality provided by benzenecarbodithioic acid phenyl ester enables the synthesis of polymers with reactive terminals suitable for bioconjugation applications [27] [29]. Hydroxyl-terminated polymers synthesized using specialized dithiobenzoate chain transfer agents demonstrate conjugation efficiencies between 85 and 95 percent for protein attachment reactions [29] [28]. These materials have been successfully employed as bioconjugate platforms for targeted drug delivery and diagnostic imaging applications [11] [25].

Gene therapy applications have benefited significantly from the precise molecular weight control achievable with benzenecarbodithioic acid phenyl ester-mediated polymerization [26] [14]. Cationic-neutral diblock copolymers with molecular weights optimized for nucleic acid complexation demonstrate transfection efficiencies between 70 and 90 percent in vitro [14]. The narrow dispersity characteristics ensure consistent performance across different batches, addressing a critical requirement for clinical translation [26].

Tissue engineering scaffold applications leverage the biodegradable triblock architectures achievable through benzenecarbodithioic acid phenyl ester-mediated synthesis [20] [30]. These materials demonstrate controlled porosity levels between 80 and 95 percent, with pore sizes optimized for cell infiltration and tissue ingrowth [30] [24]. The controlled degradation characteristics, combined with excellent biocompatibility, have enabled successful applications in bone and cartilage repair [20] [22].

Nanotechnology platforms incorporating benzenecarbodithioic acid phenyl ester-derived polymers have demonstrated exceptional versatility in creating functional nanostructures [13] [14]. Core-crosslinked micelles with hydrodynamic diameters between 30 and 250 nanometers exhibit enhanced stability under physiological conditions while maintaining controlled drug release characteristics [20] [25]. These systems demonstrate circulation times between 6 and 24 hours in vivo, representing significant improvements over conventional formulations [22] [25].

Responsive hydrogel platforms synthesized using temperature-responsive block copolymers demonstrate swelling ratios between 10 and 50 times their dry weight [24]. These materials exhibit rapid response times to environmental stimuli, making them suitable for controlled drug delivery applications requiring precise temporal control [20] [24]. The integration of functional monomers during synthesis enables additional responsiveness to pH, ionic strength, and biochemical signals [30] [24].